4-四氢吡喃-2-氧基苯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

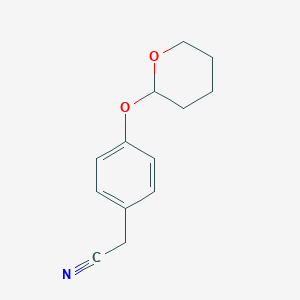

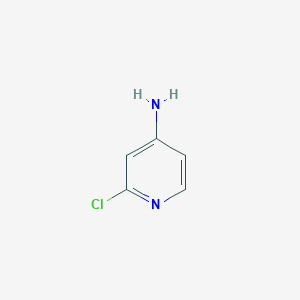

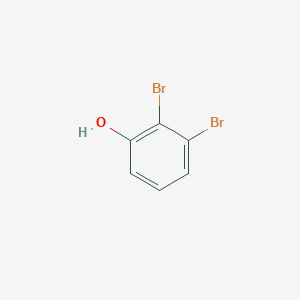

4-Tetrahydropyran-2-yloxyphenylacetonitrile is a chemical compound that is part of a broader class of organic molecules that contain a tetrahydropyran ring, a phenyl group, and a nitrile group. The presence of these functional groups suggests that the compound could be involved in various chemical reactions and possess distinct physical and chemical properties. While the specific compound 4-Tetrahydropyran-2-yloxyphenylacetonitrile is not directly mentioned in the provided papers, the synthesis and reactions of structurally related compounds are discussed.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be catalyzed by various substances. For instance, the synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles derivatives is achieved through a one-pot cyclocondensation reaction catalyzed by silica-supported tetramethylguanidine under solvent-free conditions . This method is noted for its efficiency, high yield, and environmental friendliness due to the easy workup and recovery of the catalyst. Although this synthesis does not directly pertain to 4-Tetrahydropyran-2-yloxyphenylacetonitrile, the principles of catalysis and green chemistry are relevant to its potential synthesis.

Molecular Structure Analysis

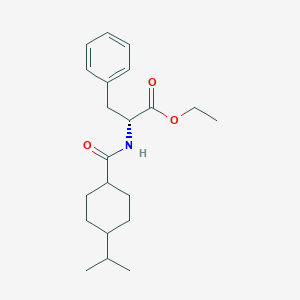

The molecular structure of compounds within this family is characterized by the presence of a tetrahydropyran ring, which is a six-membered ether-containing ring, and a phenyl group, which is an aromatic ring. The nitrile group, which is a carbon triple-bonded to a nitrogen atom, adds to the reactivity of these molecules. The specific interactions and orientation of these groups within the molecule can significantly influence the compound's reactivity and properties.

Chemical Reactions Analysis

Compounds similar to 4-Tetrahydropyran-2-yloxyphenylacetonitrile can undergo various chemical reactions. For example, the acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride leads to the formation of new amides and 1-acylpyrazole . This suggests that the tetrahydropyran ring can be functionalized to create acyl chlorides, which can then react with nucleophiles such as amines and pyrazoles to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Tetrahydropyran-2-yloxyphenylacetonitrile would be influenced by its functional groups. The tetrahydropyran ring could impart certain steric and electronic effects, while the phenyl group could contribute to the compound's aromaticity and stability. The nitrile group would likely affect the compound's polarity and reactivity. The exact properties would depend on the specific substituents and their positions on the tetrahydropyran and phenyl rings. The papers provided do not detail the physical and chemical properties of the exact compound , but they do provide insight into the reactivity of structurally related compounds .

科学研究应用

合成和结构研究

樱井-普林斯-里特序列:Epstein和Rovis(2006年)的研究展示了使用樱井-普林斯-里特序列合成4-酰胺基-2,6-取代四氢吡喃,包括4-四氢吡喃-2-氧基苯乙腈,产率高,对映选择性(Epstein & Rovis, 2006)。

光谱和结构性质:Kumar等人(2020年)对生物相关的4H-吡喃基团的合成类似物进行了比较实验和理论研究,其中包括类似于4-四氢吡喃-2-氧基苯乙腈的结构(Kumar et al., 2020)。

药物发现和合成

小分子抑制剂:Shouksmith等人(2015年)描述了四氢吡喃衍生物的合成,该衍生物可能是4-四氢吡喃-2-氧基苯乙腈的结构类似物,并在抑制SCFSKP2 E3连接酶复合物中的应用(Shouksmith et al., 2015)。

用于药物发现的多样化合成:Nortcliffe等人(2017年)讨论了功能化四氢吡喃支架的使用,类似于4-四氢吡喃-2-氧基苯乙腈,用于药物发现的库合成(Nortcliffe et al., 2017)。

天然产物合成和催化

天然产物的合成:McDonald和Scheidt(2015年)专注于含有四氢吡喃和四氢吡喃-4-酮的天然产物的治疗潜力,其中可能包括4-四氢吡喃-2-氧基苯乙腈的衍生物(McDonald & Scheidt, 2015)。

简便高效的合成方法:Lee等人(2009年)探索了串联交叉醚化/热S(N)2'反应合成4-羟基-2,6-顺式四氢吡喃的方法,该方法可能适用于类似于4-四氢吡喃-2-氧基苯乙腈的化合物(Lee, Kim & Hong, 2009)。

化学和生物化学研究

- 霉毒素的生物合成:Go等人(2021年)阐明了(-)-三丁毒素的生物合成途径,其中包括酶催化形成四氢吡喃基团,可能与4-四氢吡喃-2-氧基苯乙腈相关(Go et al., 2021)。

腐蚀抑制

- 腐蚀抑制性能:Yadav等人(2016年)研究了吡喃吡唑衍生物,包括四氢吡喃结构,对轻钢腐蚀的抑制效果,暗示了4-四氢吡喃-2-氧基苯乙腈在工业应用中的潜在性(Yadav, Gope, Kumari & Yadav, 2016)。

安全和危害

未来方向

Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . The future directions in the study of 4-Tetrahydropyran-2-yloxyphenylacetonitrile and related compounds may involve further exploration of their potential therapeutic and industrial applications.

属性

IUPAC Name |

2-[4-(oxan-2-yloxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOOKYJGJVMIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tetrahydropyran-2-yloxyphenylacetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)